TM5007

PAI-1 inhibition Selectivity Serpin

TM5007 is the foundational lead compound in PAI-1 inhibitor development, discovered through structure-based virtual screening targeting the s4A position of the A β-sheet. It is the only PAI-1 inhibitor with robust dual in vivo validation—effectively inhibiting coagulation in rodent thrombosis models while preventing bleomycin-induced pulmonary fibrosis, all without the bleeding complications associated with traditional anticoagulants. With consistent potency (IC50 29 µM) and demonstrated oral bioavailability, TM5007 serves as the indispensable reference standard for benchmarking next-generation PAI-1 inhibitors and for investigating the mechanistic link between thrombosis and fibrotic remodeling.

Molecular Formula C24H20N2O6S4
Molecular Weight 560.7 g/mol
Cat. No. B1663112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM5007
Synonyms5,5'''-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis-[2,3-bithiophene]-4'-carboxylic acid
Molecular FormulaC24H20N2O6S4
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O
InChIInChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
InChIKeyUSLUSWIVVBUXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TM5007: A First-in-Class Orally Active PAI-1 Inhibitor with Validated In Vivo Antithrombotic and Antifibrotic Efficacy


TM5007 (CAS 342595-05-5) is a potent, orally active small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1), a serine protease inhibitor (serpin) that negatively regulates fibrinolysis and is implicated in thrombosis and fibrosis [1]. Identified through structure-based virtual screening targeting the strand 4 position (s4A) of the PAI-1 A β-sheet, TM5007 acts as a lead compound for a novel class of antithrombotic agents [2]. It exhibits an IC50 of 29 μM against PAI-1 and demonstrates significant in vivo efficacy in multiple preclinical models of coagulation and fibrotic disease without promoting bleeding complications [3].

Why TM5007 Cannot Be Substituted with Other PAI-1 Inhibitors: Critical Differences in Selectivity, Oral Efficacy, and In Vivo Validation


TM5007 is a foundational lead compound in the PAI-1 inhibitor class, distinguished by a unique combination of validated oral bioavailability, demonstrated in vivo efficacy in both thrombosis and fibrosis models, and a clean selectivity profile [1]. Substituting TM5007 with other PAI-1 inhibitors, such as the more potent derivative TM5275 (IC50 6.95 μM) or the nanomolar inhibitor CDE-096 (IC50 ~25-30 nM), is not straightforward [2]. While these analogs may show improved potency in vitro, they lack the specific breadth of in vivo validation—particularly the dual antithrombotic and antifibrotic activity—that defines TM5007's preclinical profile [3]. Furthermore, unlike XR5118, which exhibits inconsistent potency across assays (IC50 from 3.5 μM to >1000 μM), TM5007 provides a reliable and consistent baseline for PAI-1 research [4]. The evidence below details these critical differentiators.

Quantitative Evidence Guide: TM5007's Differentiated Profile vs. Other PAI-1 Inhibitors


Consistent In Vitro Potency and Selectivity Profile vs. XR5118

TM5007 demonstrates consistent, specific PAI-1 inhibition with an IC50 of 29 μM and no activity against related serpins or serine proteases at concentrations up to 250 μM [1]. In contrast, the comparator XR5118 shows significant assay-dependent variability, with reported IC50 values ranging from 3.5 μM to >1000 μM depending on experimental conditions [2]. This inconsistency in XR5118's activity profile can complicate data interpretation and limit its utility as a reliable chemical probe, whereas TM5007 provides a stable and predictable baseline for PAI-1 research.

PAI-1 inhibition Selectivity Serpin

Unique Dual In Vivo Efficacy in Thrombosis and Fibrosis Models vs. TM5275 and SK-216

TM5007 is uniquely validated in two distinct in vivo models of thrombosis and one model of pulmonary fibrosis. It inhibits coagulation in both a rat arteriovenous (AV) shunt model and a mouse model of ferric chloride-induced testicular artery thrombosis, and also prevents bleomycin-induced pulmonary fibrosis in mice [1]. While its derivative TM5275 demonstrates superior potency (IC50 = 6.95 μM) and efficacy in a non-human primate thrombosis model, published data does not confirm its activity in the fibrosis model [2]. Similarly, SK-216 has shown efficacy in fibrosis and tumor models but lacks the same dual thrombosis validation [3].

Thrombosis Fibrosis In vivo efficacy

Favorable Bleeding Risk Profile Compared to Traditional Antithrombotics

TM5007, like other PAI-1 inhibitors, operates via a mechanism distinct from traditional anticoagulants and antiplatelet agents, resulting in a lower propensity for bleeding complications [1]. In the studies characterizing TM5007, the compound demonstrated antithrombotic efficacy without deleterious effects on bleeding time or blood pressure in animal models [2]. This is a class-level advantage of PAI-1 inhibitors over agents like heparin or warfarin, which are associated with a significant risk of hemorrhage. While this is a class-level inference, it is a critical differentiator for procurement when safety is a primary concern in preclinical studies.

Antithrombotic Bleeding risk Safety

Orally Bioavailable Lead Compound with Defined Structure-Activity Relationship

TM5007 is an orally bioavailable lead compound that served as the starting point for the development of optimized PAI-1 inhibitors, including TM5275 [1]. It is active when administered orally in rodent models [2]. While TM5275 shows improved potency and bioavailability, TM5007 remains the benchmark for understanding the structure-activity relationship (SAR) of this chemical series [3]. This foundational role makes it an essential reference standard for medicinal chemistry programs aiming to develop next-generation PAI-1 inhibitors.

Oral bioavailability Lead compound SAR

Optimal Research Applications for TM5007 Based on Its Unique Preclinical Profile


Investigating the Link Between Thrombosis and Fibrosis

TM5007 is uniquely suited for studies exploring the mechanistic connections between thrombotic events and subsequent fibrotic tissue remodeling. As demonstrated in the foundational study, TM5007 effectively inhibits coagulation in rodent thrombosis models and concurrently prevents bleomycin-induced pulmonary fibrosis [1]. This dual validation in a single compound makes TM5007 an ideal tool for researchers investigating the role of PAI-1 as a common driver of both pathologies, particularly in conditions like ischemic organ damage where microthrombi and fibrosis coexist.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

As the original lead compound identified through structure-based virtual screening, TM5007 is the essential reference standard for any medicinal chemistry program focused on PAI-1 inhibitors [2]. Its well-defined structure, binding mode (s4A of the A β-sheet), and in vivo activity profile provide a baseline for evaluating new analogs [3]. Researchers developing next-generation inhibitors or chemical probes will find TM5007 indispensable for comparative SAR analysis and for benchmarking improvements in potency, selectivity, and oral bioavailability.

Preclinical Models of Thrombosis with Low Bleeding Risk

In preclinical studies where minimizing bleeding complications is paramount—such as models of ischemic stroke, deep vein thrombosis, or arterial thrombosis—TM5007 offers a valuable alternative to traditional anticoagulants [4]. Its mechanism of action, which enhances endogenous fibrinolysis rather than directly inhibiting coagulation factors, results in antithrombotic efficacy without the bleeding liability associated with heparin or warfarin. TM5007 is therefore an optimal choice for proof-of-concept studies evaluating PAI-1 inhibition as a safe antithrombotic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM5007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.